Cas no 4657-89-0 ((1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone)
4657-89-0 structure
Product Name:(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone
Numero CAS:4657-89-0
MF:C19H14O
MW:258.313865184784
CID:333671
PubChem ID:145757
Update Time:2025-04-19
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone,(1,2-dihydro-5-acenaphthylenyl)phenyl-
- 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone
- 5-Benzoyl-acenaphthen
- 5-benzoylacenaphthene
- acenaphthen-5-yl-phenyl ketone
- Acenaphthen-5-yl-phenyl-keton
- Acenaphthene,5-benzoyl
- Ketone,5-acenaphthenyl phenyl
- (1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone
- HMS1513G16
- Oprea1_017163
- SR-01000596917
- SCHEMBL7741128
- 4657-89-0
- Ketone, 5-acenaphthenyl phenyl
- ChemDiv3_014228
- IDI1_030026
- 1,2-Dihydro-5-acenaphthylenyl(phenyl)methanone #
- DTXSID00196876
- SR-01000596917-1
- 5-Benzoylacenaphthen
- CS-0312993
- Acenaphthene, 5-benzoyl-
- F0020-1862
- YQRRSORFUCNQAC-UHFFFAOYSA-N
- CCG-202853
- AH-357/03545041
- BRD-K09244689-001-02-4
- AKOS000592920
- VS-08763
- Acenaphthen-5-yl-phenyl-methanone
- Oprea1_506609
- 1,2-Dihydro-5-acenaphthylenyl(phenyl)methanone
-
- MDL: MFCD00221796
- Inchi: 1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2
- Chiave InChI: YQRRSORFUCNQAC-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C1=CC=C2CCC3C=CC=C1C2=3
Proprietà calcolate
- Massa esatta: 258.10400
- Massa monoisotopica: 258.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 17.1A^2
Proprietà sperimentali
- Densità: 1.212
- Punto di ebollizione: 450.6°Cat760mmHg
- Punto di infiammabilità: 200.7°C
- Indice di rifrazione: 1.69
- PSA: 17.07000
- LogP: 4.16940
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D459278-10mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D459278-50mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D459278-100mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Key Organics Ltd | VS-08763-0.5g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 0.5g |
£250.00 | 2025-02-08 | |
| Key Organics Ltd | VS-08763-1g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 1g |
£381.00 | 2025-02-08 | |
| Key Organics Ltd | VS-08763-5g |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | >90% | 5g |
£1335.00 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383663-250mg |
(1,2-Dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | 98% | 250mg |
¥864.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383663-1g |
(1,2-Dihydroacenaphthylen-5-yl)(phenyl)methanone |
4657-89-0 | 98% | 1g |
¥1555.00 | 2024-05-12 | |
| A2B Chem LLC | AG28667-1mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | AG28667-5mg |
1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone |
4657-89-0 | 5mg |
$272.00 | 2024-04-20 |
(1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
4657-89-0 ((1,2-dihydroacenaphthylen-5-yl)(phenyl)methanone) Prodotti correlati
- 10047-18-4(1-(1,2-Dihydroacenaphthylen-5-yl)ethanone)
- 2235-15-6(1,2-dihydroacenaphthylen-1-one)
- 642-29-5(1-Benzoylnaphthalene)
- 158098-50-1(4-Dibenzyl 1-Naphthyl Ketone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso